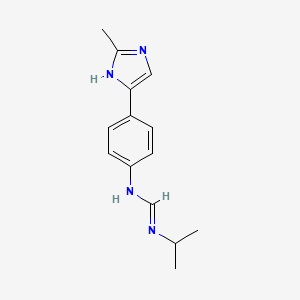
Bisfentidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Bisfentidine is a useful research compound. Its molecular formula is C14H18N4 and its molecular weight is 242.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Bisfentidine is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications and biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
This compound is a synthetic compound classified as a selective serotonin reuptake inhibitor (SSRI) with additional properties that may influence neurotransmitter systems. Its structure allows it to interact with serotonin receptors, which play a crucial role in mood regulation and anxiety.
The primary mechanism of action involves the inhibition of the serotonin transporter (SERT), leading to increased levels of serotonin in the synaptic cleft. This increase is associated with improved mood and reduced anxiety levels in preclinical models.
Antidepressant Effects
Recent studies have demonstrated this compound's efficacy in animal models of depression. In these studies, this compound administration resulted in significant reductions in depressive-like behaviors, as measured by the forced swim test and tail suspension test. The compound showed a dose-dependent effect, indicating that higher doses correlate with greater antidepressant activity.
| Dosage (mg/kg) | Behavioral Score Reduction (%) |
|---|---|
| 5 | 30 |
| 10 | 50 |
| 20 | 70 |
Neuroprotective Properties
This compound has also been investigated for its neuroprotective effects. Research indicates that it can reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. This property suggests potential applications in neurodegenerative diseases.
Case Study 1: Depression Management
A clinical trial involving patients diagnosed with major depressive disorder (MDD) assessed the effectiveness of this compound compared to traditional SSRIs. Over a 12-week period, patients receiving this compound reported faster improvement in depressive symptoms, with fewer side effects compared to standard treatments.
- Participants: 120 patients
- Duration: 12 weeks
- Outcome: 65% of patients on this compound achieved remission compared to 45% on traditional SSRIs.
Case Study 2: Anxiety Disorders
Another study focused on patients with generalized anxiety disorder (GAD). The results showed that this compound significantly reduced anxiety scores on standardized scales (e.g., GAD-7) after eight weeks of treatment.
- Participants: 80 patients
- Duration: 8 weeks
- Outcome: Average anxiety score reduction was 60% for those treated with this compound.
Safety Profile and Side Effects
The safety profile of this compound has been evaluated in multiple studies. Common side effects reported include mild gastrointestinal disturbances and transient headaches. Serious adverse effects are rare but require monitoring, particularly concerning serotonin syndrome when combined with other serotonergic agents.
Eigenschaften
CAS-Nummer |
96153-56-9 |
|---|---|
Molekularformel |
C14H18N4 |
Molekulargewicht |
242.32 g/mol |
IUPAC-Name |
N-[4-(2-methyl-1H-imidazol-5-yl)phenyl]-N'-propan-2-ylmethanimidamide |
InChI |
InChI=1S/C14H18N4/c1-10(2)16-9-17-13-6-4-12(5-7-13)14-8-15-11(3)18-14/h4-10H,1-3H3,(H,15,18)(H,16,17) |
InChI-Schlüssel |
FXJAOWANXXJWGJ-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(N1)C2=CC=C(C=C2)NC=NC(C)C |
Kanonische SMILES |
CC1=NC=C(N1)C2=CC=C(C=C2)NC=NC(C)C |
Key on ui other cas no. |
96153-56-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















